Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-
Description
This compound is a structurally complex organosilane derivative featuring a 9,10-secocholesta-5,7,10(19)-triene backbone modified with a siloxy group. The silane moiety consists of a (1,1-dimethylethyl)dimethylsilyl group attached via an oxygen atom at the 3β-position of the steroidal scaffold.
The molecular formula can be inferred as approximately C₃₃H₅₆OSi, assuming a cholestane-based skeleton (C₂₇H₄₆) combined with the silane substituent (C₆H₁₄OSi). Key properties include:
- Hydrophobicity: Enhanced by the bulky tert-butyldimethylsilyl (TBDMS) group.
- Steric effects: The TBDMS group protects the 3β-hydroxyl group, a common strategy in steroid chemistry to modulate reactivity .
- Applications: Likely used in pharmaceutical intermediates or materials science, given the stability imparted by silane groups .
Properties
IUPAC Name |
[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58OSi/c1-24(2)13-11-14-26(4)30-20-21-31-27(15-12-22-33(30,31)8)17-18-28-23-29(19-16-25(28)3)34-35(9,10)32(5,6)7/h17-18,24,26,29-31H,3,11-16,19-23H2,1-2,4-10H3/b27-17+,28-18+/t26-,29+,30-,31+,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIUSINKAVTSCC-CECGAKQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Silane compounds are a class of silicon-containing chemicals that are often used in various industrial applications due to their unique chemical properties. The compound Silane, (1,1-dimethylethyl)dimethyl[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy] is particularly notable for its potential biological activity stemming from its steroid-like structure.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 498.91 g/mol. The structure incorporates a steroidal framework that may influence its biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.91 g/mol |
| CAS Number | 87649-55-6 |
The biological activity of silanes often involves their ability to interact with biological membranes or proteins due to their amphiphilic nature. The specific mechanism for Silane, (1,1-dimethylethyl)dimethyl[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy] may include:
- Membrane Interaction : The steroid-like moiety can facilitate insertion into lipid bilayers.
- Receptor Modulation : Potential interactions with steroid hormone receptors could lead to modulation of gene expression.
Case Studies and Research Findings
Research on silane derivatives has shown varied biological activities:
- Anticancer Activity : Some silane compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis. A study indicated that similar compounds can disrupt cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : Certain silanes exhibit antimicrobial activity by disrupting bacterial cell membranes. This property could be relevant for developing new antibacterial agents.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties in preclinical studies.
Applications
The potential applications of Silane, (1,1-dimethylethyl)dimethyl[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy] can be categorized as follows:
- Pharmaceuticals : Development of new therapeutic agents targeting hormonal pathways or cancer.
- Agricultural Chemicals : Use as a biopesticide or growth regulator due to its biological activity.
- Materials Science : Applications in coatings and adhesives where enhanced biological interactions are beneficial.
Scientific Research Applications
6-Amino-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound with applications in medicinal chemistry, materials science, and industry. Its synthesis typically involves the cyclization of precursors like 2-amino-4-methylphenol with chloroacetic acid, using a base such as sodium hydroxide under heated conditions. Industrial production may utilize continuous flow reactors and purification steps like recrystallization or chromatography to enhance yield and purity.
Scientific Research Applications
6-Amino-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one serves as a building block in the synthesis of heterocyclic compounds, and it is explored for its potential as an enzyme inhibitor, receptor modulator, and for therapeutic properties, such as anti-inflammatory and anticancer activities. It is also utilized in developing advanced materials like polymers and coatings due to its chemical properties.
- Chemistry It is used as a building block for synthesizing complex heterocyclic compounds.
- Biology It is investigated for potential enzyme inhibition or receptor modulation.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in developing advanced materials like polymers and coatings.
Benzoxazine Derivatives as Platelet Aggregation Inhibitors
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related silane derivatives, emphasizing molecular features and properties:
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents/Features | Applications/Properties | Reference |
|---|---|---|---|---|---|
| Target Compound | ~C₃₃H₅₆OSi | ~505.0 g/mol | 9,10-Secocholestatriene, TBDMS at 3β-OH | Steroid protection, drug synthesis | |
| Silane, [[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl- (111594-58-2) | C₄₀H₇₂O₂Si₂ | 641.17 g/mol | Bis-silane, ergosta-tetraene backbone | Materials science, crosslinking agents | |
| Silane, (1,1-dimethylethyl)[[(1S,2R)-1-[(1S)-2-iodo-1-methylethyl]-2,4-dimethyl-3-pentenyl]oxy]dimethyl- (208984-52-5) | C₁₆H₃₃IOSi | 396.42 g/mol | Iodo-substituted pentenyl chain | Catalysis, halogenated intermediates | |
| Silane, [(1R,3E,5S)-3-(2-chloroethylidene)-5-fluoro-4-methylenecyclohexyl]oxydimethyl- (496046-08-3) | C₁₅H₂₆ClFOSi | 304.90 g/mol | Chloro/fluoro cyclohexane, ethylidene group | Polymer modifiers, fluorinated materials | |
| (3β)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile (1384736-11-1) | C₃₁H₅₃NOSi | 483.84 g/mol | Cholestene nitrile, TBDMS at 3β-OH | Enzyme inhibition studies |
Key Structural and Functional Differences:
CAS 496046-08-3 has a simpler cyclohexane ring with halogen substituents, enhancing polarity and reactivity .
Substituent Effects :
- Halogens (Cl, F, I) : Increase molecular weight and electronegativity, influencing solubility (e.g., CAS 208984-52-5’s iodo group enhances hydrophobicity) .
- Silane Groups : TBDMS in the target compound and CAS 1384736-11-1 provides steric protection for hydroxyl groups, critical in stepwise synthetic protocols .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this silane derivative, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or silane coupling reactions. For example, a two-step approach involves reacting tert-butyldimethylchlorosilane with a sterol-derived alcohol under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base. Purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3 v/v). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Note : Monitor reaction temperature to prevent silane decomposition; excessive heat may lead to byproducts like polysiloxanes .
Q. Which spectroscopic techniques are most effective for structural confirmation and stereochemical analysis?
- Methodology :
- NMR : H and C NMR identify functional groups (e.g., tert-butyl protons at δ 0.8–1.2 ppm, siloxane protons at δ 3.5–4.0 ppm). NOESY or COSY spectra resolve stereochemistry at the 3β-position of the secocholestatriene moiety .
- IR : Siloxane (Si-O-C) stretching vibrations appear at 1050–1100 cm, while C=C bonds in the sterol backbone absorb at 1600–1680 cm .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] peak at m/z 500–600 range) .
Q. How should solubility and stability be evaluated for this hydrophobic silane in aqueous systems?
- Methodology : Use dynamic light scattering (DLS) to assess aggregation in solvents like THF or DMSO. Stability under acidic/basic conditions is tested via pH titration (1–14) with UV-Vis monitoring (220–400 nm). For aqueous compatibility, employ micellar encapsulation using PEG-based surfactants .
Advanced Research Questions
Q. How can discrepancies in thermodynamic data (e.g., heats of formation) during silane synthesis be resolved?
- Methodology : Reconcile experimental calorimetry data (e.g., DSC or adiabatic reaction calorimetry) with computational models (DFT or ab initio calculations). For example, the hydrogenation of silicon tetrachloride to trichlorosilane shows a ΔH discrepancy of ~15 kJ/mol between literature and experimental values; this requires adjusting equilibrium constants for large-scale reactor design .
- Validation : Cross-reference with NIST Chemistry WebBook entries for analogous silanes .
Q. What experimental designs optimize silane functionalization of biomaterials or composite surfaces?
- Case Study : In dental materials (e.g., IPS E.max Press ceramic), silane coupling agents are applied after acid etching (35% phosphoric acid, 30 sec) and heated (60°C) to enhance resin-ceramic bonding. Microshear testing (ISO 4049) evaluates bond strength, with SEM/EDS verifying interfacial siloxane networks .
- Advanced Modification : Use electrochemical activation (e.g., 0.5 mA/cm current) to improve silane adhesion on oxidized surfaces .
Q. How does silane impregnation affect material durability in harsh environments (e.g., deicing fluids)?
- Protocol : Apply silane via spray coating (0.5% v/v in ethanol) on concrete specimens. Test durability using:
- Frost resistance : 300 freeze-thaw cycles (−20°C to 20°C) per ASTM C666.
- Chemical resistance : Immersion in aircraft deicing fluid (pH 4–10) for 28 days, followed by tensile strength testing (ASTM D638). Silane-treated samples show 30–40% higher retention of dynamic elastic modulus compared to controls .
Data Contradiction Analysis
Q. Why do chromatographic retention times vary across studies for this silane?
- Root Cause : Differences in column chemistry (C18 vs. phenyl-hexyl) and mobile phase pH (neutral vs. buffered). For reproducibility, use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in acetonitrile/water (70:30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
